5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)6(7)10-4/h2-3H,1H3 |
InChI Key |
CAITUXQFBMFSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions . This reaction typically requires the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis. For instance, a study demonstrated that certain substituted triazolo-pyrimidines exhibited potent activity against various cancer cell lines, suggesting their potential use in cancer therapy .
Neurological Applications
The compound has also been investigated for its neuroprotective properties. It has been shown to stabilize microtubules, which are crucial for maintaining neuronal structure and function. This stabilization could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate microtubule dynamics makes this compound a candidate for further development in neuropharmacology .
Agricultural Applications
Pesticidal Properties
this compound has demonstrated efficacy as a pesticide. Its derivatives have been tested for their ability to control various agricultural pests and pathogens. For example, formulations containing this compound have shown promising results in inhibiting fungal growth and protecting crops from disease . The compound's mechanism involves disrupting cellular functions in target organisms, leading to their death or incapacitation.
Herbicide Development
In addition to its pesticidal properties, there is ongoing research into the herbicidal applications of this compound. Studies have indicated that it can selectively inhibit the growth of certain weed species without harming desirable crops. This selectivity is crucial for sustainable agriculture practices where chemical control methods are employed to manage weed populations effectively .
Cosmetic Formulations
Skin Care Products
The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits. Its properties may enhance the stability and efficacy of topical products aimed at treating skin conditions such as acne or inflammation. Research into its formulation within creams and lotions indicates improved skin hydration and barrier function .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Neuroprotective agents | Stabilizes microtubules | |
| Agricultural Science | Pesticides | Effective against fungal pathogens |
| Herbicides | Selective inhibition of weed growth | |
| Cosmetic Science | Skin care formulations | Enhances hydration and skin barrier function |
Case Studies
-
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than standard chemotherapeutics. -
Case Study 2: Agricultural Application
A field trial conducted to evaluate the effectiveness of a formulation containing this compound against common agricultural pests showed a significant reduction in pest populations compared to untreated controls. The study concluded that the compound could be a viable alternative to existing pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
The 7-position of the triazolopyrimidine scaffold is critical for modulating biological activity. Key derivatives include:
Key Insight : Methyl and phenyl groups at position 7 optimize antimalarial and antiproliferative activities, respectively. Halogenated anilines (e.g., 8q) enhance cytotoxicity by disrupting microtubule dynamics .
Substituent Variations at Position 2 and 5
Key Insight : Bulky groups (e.g., cyclobutyl) at position 2 improve pharmacokinetic properties, while trifluoromethyl groups enhance lipophilicity for CNS targets .
Antiproliferative Activity:
- Compound 8q (7-(4′-fluoroanilino)): IC₅₀ = 83 nM against HeLa cells; 2-fold greater tubulin inhibition than combretastatin A-4 .
- 5-Chloro-7-methyl derivative : Primarily antimalarial (PfDHODH IC₅₀ ~100 nM) with minimal cytotoxicity to human cells .
Antimalarial Activity:
- 5-Chloro-7-methyl-triazolo[1,5-a]pyrimidine: Direct PfDHODH inhibition; synergizes with 2-aminonaphthalene derivatives .
- Trifluoromethyl-substituted analogues : Poor activity due to reduced enzyme binding .
Biological Activity
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its molecular formula is C6H5ClN4, characterized by a chloro group at the 5-position and a methyl group at the 7-position of the triazole ring. This unique structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions. The presence of the chloro substituent allows for nucleophilic substitution reactions, enhancing its reactivity and potential for further derivatization.
Biological Activities
Research indicates that this compound exhibits significant biological activities across several domains:
- Anticancer Activity : Compounds within the [1,2,4]triazolo[1,5-f]pyrimidine class have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against MGC-803, HCT-116, and MCF-7 cells. One study reported that certain derivatives exhibited IC50 values as low as 0.53 μM against HCT-116 cells, indicating potent anticancer properties .
- Antiviral Activity : The compound's structural characteristics make it a candidate for antiviral drug development. Research has shown that similar triazolo-pyrimidine derivatives can inhibit viral replication and exhibit activity against viruses such as Zika and Dengue .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by binding to their active sites. For example, it has been shown to affect tubulin polymerization and modulate signaling pathways such as ERK signaling in cancer cells .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profiles of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine structure | Anticancer |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Bromine substitution at position 6 | Antiviral |
| 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | Pyrazole instead of triazole | Antimicrobial |
| 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Additional chlorine substituent | Antiproliferative |
| 7-Hydroxy-5-methyl-1,3,4-triazaindolizine | Different heterocyclic framework | Antioxidant |
This table illustrates how the unique combination of chlorine and methyl substitutions on the triazole ring influences the biological activity profile compared to similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound derivatives:
- Anticancer Efficacy : A study evaluated a series of derivatives against MGC-803 cells and found that one derivative (H12) exhibited an IC50 value of 9.47 μM. It was noted for its ability to inhibit colony formation and induce apoptosis through ERK pathway modulation .
- Antiviral Potential : Another study reported that derivatives showed significant antiviral activity against ZIKV and DENV-2 with EC50 values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
